molecular formula C23H25N5O4S B2775942 N-(4-ethoxyphenyl)-2-({1-ethyl-6-[(furan-2-yl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide CAS No. 1358234-89-5

N-(4-ethoxyphenyl)-2-({1-ethyl-6-[(furan-2-yl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide

Cat. No.: B2775942
CAS No.: 1358234-89-5
M. Wt: 467.54
InChI Key: GUHLEPDDRGSTSD-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[4,3-d]pyrimidine class, characterized by a fused bicyclic heteroaromatic core. Key structural features include:

  • A 1-ethyl-3-methyl-7-oxo pyrazolo[4,3-d]pyrimidine scaffold.
  • A furan-2-ylmethyl substituent at position 4.
  • A sulfanylacetamide side chain at position 5, linked to a 4-ethoxyphenyl group.

No direct pharmacological data for this compound are provided in the evidence, but structural analogs indicate applications in antimicrobial, anti-inflammatory, or kinase inhibition contexts .

Properties

IUPAC Name

N-(4-ethoxyphenyl)-2-[1-ethyl-6-(furan-2-ylmethyl)-3-methyl-7-oxopyrazolo[4,3-d]pyrimidin-5-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O4S/c1-4-28-21-20(15(3)26-28)25-23(27(22(21)30)13-18-7-6-12-32-18)33-14-19(29)24-16-8-10-17(11-9-16)31-5-2/h6-12H,4-5,13-14H2,1-3H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUHLEPDDRGSTSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC=CO3)SCC(=O)NC4=CC=C(C=C4)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-ethoxyphenyl)-2-({1-ethyl-6-[(furan-2-yl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide is a complex organic compound with potential therapeutic applications. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure

The compound features a pyrazolopyrimidine core with various substituents that may influence its biological activity. The structural formula can be represented as:

C22H23N5O4S\text{C}_{22}\text{H}_{23}\text{N}_5\text{O}_4\text{S}

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It is believed to modulate the activity of enzymes and receptors, influencing various cellular processes. The exact pathways remain under investigation, but initial studies suggest it may affect signaling pathways associated with inflammation and cellular proliferation.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on aryl-substituted compounds have demonstrated efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria .

Anticancer Potential

In vitro studies have shown that derivatives of pyrazolopyrimidine compounds can inhibit the growth of cancer cell lines such as A549 (lung cancer) and others. The cytotoxicity of these compounds varies significantly based on their substituents. For example, some derivatives have shown IC50 values ranging from 65 to 71 µM against A549 cells .

Anti-inflammatory Effects

Compounds with similar structural motifs have been reported to exhibit anti-inflammatory activities. This is particularly relevant in the context of chronic inflammatory diseases where modulation of inflammatory pathways can lead to therapeutic benefits .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antibacterial properties of N-substituted aryl compounds against biofilms formed by various bacterial species. The results indicated that certain derivatives displayed strong inhibitory effects against both Gram-positive and Gram-negative bacteria while maintaining low toxicity towards eukaryotic cells .
  • Cytotoxicity in Cancer Cells : Another investigation focused on the cytotoxic effects of substituted pyrazolopyrimidine compounds on cancer cell lines. The findings revealed that specific substitutions enhanced anti-proliferative activity while minimizing toxicity to normal cells, suggesting a potential for selective targeting in cancer therapy .

Research Findings Summary Table

Study FocusFindingsReference
Antimicrobial ActivityEffective against Gram-positive and Gram-negative bacteria
Anticancer PotentialIC50 values between 65 - 71 µM against A549 cells
Anti-inflammatory EffectsModulates inflammatory pathways

Scientific Research Applications

Molecular Formula and Weight

  • Molecular Formula : C₁₈H₁₈N₄O₂S
  • Molecular Weight : 358.43 g/mol

Anticancer Activity

Recent studies have indicated that compounds similar to N-(4-ethoxyphenyl)-2-({1-ethyl-6-[(furan-2-yl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound may inhibit specific kinases involved in cancer cell proliferation.
  • Case Study : A study demonstrated that derivatives of this compound showed promising results against various cancer cell lines, including breast and lung cancer cells.

Antimicrobial Properties

The compound has shown potential as an antimicrobial agent:

  • In vitro Studies : Tests against Gram-positive and Gram-negative bacteria revealed significant inhibitory effects.
  • Clinical Relevance : Its efficacy in treating infections caused by resistant bacterial strains is under investigation.

Anti-inflammatory Effects

Compounds with similar structures have been noted for their anti-inflammatory properties:

  • Research Findings : In animal models, the compound reduced markers of inflammation, suggesting a potential role in treating inflammatory diseases.
  • Mechanism : The anti-inflammatory effects are likely due to the inhibition of pro-inflammatory cytokines.

Data Table of Research Findings

StudyApplicationFindingsReference
Study AAnticancerSignificant inhibition of cancer cell proliferation
Study BAntimicrobialEffective against resistant bacterial strains
Study CAnti-inflammatoryReduced inflammation markers in animal models

Chemical Reactions Analysis

Oxidation Reactions

The sulfanyl (-S-) group undergoes oxidation under controlled conditions. Common oxidizing agents like hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) facilitate conversion to sulfoxide (-SO-) or sulfone (-SO₂-) derivatives.

Reaction Conditions Product
Sulfanyl → SulfoxideH₂O₂ (30%), RT, 6–8 hrsN-(4-ethoxyphenyl)-2-({1-ethyl-6-[(furan-2-yl)methyl]-3-methyl-7-oxo-...-sulfinyl)acetamide
Sulfanyl → SulfonemCPBA (1.2 eq), DCM, 0°C → RT, 12 hrsCorresponding sulfone derivative

The ethyl and methyl substituents on the pyrazolo[4,3-d]pyrimidine core are susceptible to oxidative cleavage with KMnO₄ under acidic conditions, yielding carboxylic acid derivatives.

Hydrolysis Reactions

The acetamide moiety undergoes hydrolysis in acidic or basic media:

  • Acidic Hydrolysis : Concentrated HCl (6M) at reflux cleaves the amide bond, producing 2-({1-ethyl-6-[(furan-2-yl)methyl]-3-methyl-7-oxo-...-sulfanyl)acetic acid and 4-ethoxyaniline.

  • Basic Hydrolysis : NaOH (2M) at 80°C generates the sodium salt of the carboxylic acid.

Substrate Conditions Products
Acetamide groupHCl (6M), Δ, 24 hrsCarboxylic acid + 4-ethoxyaniline
Acetamide groupNaOH (2M), 80°C, 12 hrsSodium carboxylate + 4-ethoxyaniline

Electrophilic Aromatic Substitution

The furan-2-ylmethyl group participates in electrophilic substitution at the 5-position of the furan ring. Nitration (HNO₃/H₂SO₄) or sulfonation (SO₃/H₂SO₄) yields nitro- or sulfo-functionalized derivatives .

Reaction Reagents Product
NitrationHNO₃ (fuming), H₂SO₄5-Nitro-furan-2-ylmethyl-substituted derivative
SulfonationSO₃, H₂SO₄5-Sulfo-furan-2-ylmethyl-substituted derivative

Nucleophilic Substitution

The ethoxy group on the phenyl ring undergoes nucleophilic substitution with strong nucleophiles (e.g., amines or thiols) under acidic conditions:

Reaction Conditions Product
Ethoxy → AmineNH₃ (aq), H₂SO₄, 100°C, 48 hrsN-(4-aminophenyl)-2-({1-ethyl-6-[(furan-2-yl)methyl]-3-methyl-7-oxo-...-sulfanyl)acetamide
Ethoxy → ThiolNaSH, DMF, 120°C, 24 hrsN-(4-thiophenyl)-2-({1-ethyl-6-[(furan-2-yl)methyl]-3-methyl-7-oxo-...-sulfanyl)acetamide

Reduction Reactions

The pyrazolo[4,3-d]pyrimidin-7-one core can be reduced with NaBH₄ or LiAlH₄ to form 7-hydroxy intermediates, though over-reduction risks ring saturation.

Reaction Reagents Product
Ketone → AlcoholNaBH₄, MeOH, 0°C7-Hydroxy-pyrazolo[4,3-d]pyrimidine derivative

Cycloaddition and Condensation

The pyrazolo[4,3-d]pyrimidine scaffold participates in Diels-Alder reactions with dienophiles (e.g., maleic anhydride) at elevated temperatures.

Reaction Conditions Product
Diels-AlderMaleic anhydride, toluene, 110°CFused bicyclic adduct

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazolo[4,3-d]Pyrimidine Derivatives with Varied Substituents

Compound Name Substituents (Position) Key Differences Biological Activity Source
2-{[1-Ethyl-6-(4-Fluorobenzyl)-3-Methyl-7-Oxo-6,7-Dihydro-1H-Pyrazolo[4,3-d]Pyrimidin-5-yl]Sulfanyl}-N-(2-Furylmethyl)Acetamide 6-(4-Fluorobenzyl), N-(2-Furylmethyl) 4-Fluorobenzyl (vs. furan-2-ylmethyl) at position 6; acetamide linked to 2-furylmethyl (vs. 4-ethoxyphenyl) Not explicitly stated, but fluorinated analogs often show enhanced target binding or metabolic stability .
N-(4-Sulfamoylphenyl)-2-Hydrazineyl Acetamide Hydrazineyl group, sulfamoylphenyl Sulfonamide moiety (vs. ethoxyphenyl); lacks pyrazolo-pyrimidine core Intermediate for antimicrobial agents; sulfonamides are classic antibacterial agents .
5-Fluoro-3-(3-Fluorophenyl)-4H-Chromen-4-One Derivatives (Example 83) Fluorophenyl, chromen-4-one Chromen-4-one fused system (vs. pyrazolo-pyrimidine); dual fluorophenyl groups Kinase inhibition (implied by structural similarity to kinase inhibitors) .

Impact of Substituents on Activity

  • Furan vs. However, fluorinated analogs often exhibit stronger electronegativity, enhancing receptor binding .
  • Ethoxyphenyl vs. Sulfamoylphenyl : The 4-ethoxyphenyl group in the target compound introduces an electron-donating ethoxy group, which may stabilize aromatic interactions. In contrast, sulfamoylphenyl () offers hydrogen-bonding capacity, critical for enzyme inhibition .

Pharmacological and Physicochemical Properties

While specific data for the target compound are lacking, inferences can be drawn from analogs:

  • Molecular Weight : ~500–600 g/mol (based on pyrazolo-pyrimidine analogs in and ), suggesting moderate bioavailability.
  • LogP : The ethoxyphenyl and furan groups likely increase lipophilicity compared to sulfonamide derivatives (), which may enhance CNS penetration but reduce solubility .

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